Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate
Description
Chemical Identity and Structural Classification
Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate belongs to the family of N-protected amino acid derivatives, specifically classified as a tert-butoxycarbonyl-protected phenylalanine analog with methoxy substitution. The compound features a molecular structure based on the fundamental amino acid backbone with strategic modifications that enhance its utility in synthetic applications. The presence of the 3-methoxybenzyl group distinguishes this derivative from standard phenylalanine, providing altered electronic properties and steric characteristics that influence its reactivity patterns.
The structural classification of this compound places it within the broader category of protected amino acids used in solid-phase peptide synthesis. Related compounds in the search results demonstrate the systematic variations possible within this chemical family, including (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate and various other methoxy-substituted derivatives. These structural analogs share common features such as the tert-butoxycarbonyl protecting group and aromatic ring systems with electron-donating methoxy substituents, which collectively define their chemical behavior and synthetic applications.
The molecular formula and structural parameters of this compound reflect careful design considerations for peptide synthesis applications. The methyl ester functionality provides protection for the carboxyl group, while the tert-butoxycarbonyl group serves as a temporary protecting group for the amino functionality. This dual protection strategy allows for selective chemical transformations during multi-step synthetic sequences, making the compound particularly valuable in complex peptide assembly protocols.
The stereochemical considerations of this compound are paramount to its identity and function. As with many amino acid derivatives, the absolute configuration at the alpha-carbon determines the compound's compatibility with natural peptide structures and its biological activity profiles. The specific substitution pattern on the aromatic ring, particularly the meta-methoxy group, influences both the electronic properties and the steric environment around the amino acid residue.
Historical Context in Amino Acid Chemistry
The development of tert-butoxycarbonyl-protected amino acids represents a pivotal advancement in peptide chemistry, with the tert-butoxycarbonyl protecting group first introduced by Louis A. Carpino in 1960. This innovation fundamentally transformed peptide synthesis by providing a protecting group that could be removed under relatively mild acidic conditions compared to existing alternatives. The historical significance of this development cannot be overstated, as it enabled the practical implementation of solid-phase peptide synthesis methodologies that were previously challenging or impossible to execute.
The evolution of methoxy-substituted phenylalanine derivatives emerged from the need for amino acids with altered properties for biological studies and pharmaceutical applications. These modifications allow researchers to probe structure-activity relationships in peptides and proteins while maintaining overall structural integrity. The systematic development of various methoxy-substituted analogs, as evidenced by the diverse compounds documented in chemical databases, reflects decades of research aimed at expanding the toolkit available for peptide chemists.
The historical progression from simple amino acid protection to sophisticated derivatives like this compound illustrates the increasing sophistication of synthetic methodology in peptide chemistry. Early peptide synthesis relied on less selective protecting groups that often required harsh conditions for removal, leading to side reactions and reduced yields. The introduction of orthogonal protecting group strategies, exemplified by the tert-butoxycarbonyl system, revolutionized the field by enabling precise control over reaction sequences.
The development timeline of these compounds also reflects advances in our understanding of peptide structure and function. As researchers gained insights into the importance of specific amino acid residues in biological activity, the demand for synthetic analogs with precise modifications increased. This drove the development of specialized derivatives like the methoxy-substituted variants that allow for subtle but significant alterations in peptide properties.
Significance in Organic and Peptide Chemistry
The significance of this compound in organic chemistry extends far beyond its role as a simple building block. This compound exemplifies the principles of protecting group chemistry that are fundamental to modern synthetic organic chemistry. The tert-butoxycarbonyl group provides selective protection that can be removed under specific conditions without affecting other functional groups, enabling complex multi-step syntheses that would otherwise be impossible.
In peptide chemistry, this compound serves multiple critical functions that underscore its importance in the field. The methoxy substitution on the aromatic ring can significantly alter the electronic properties of the resulting peptide, affecting factors such as binding affinity, conformational preferences, and biological activity. These modifications are particularly valuable in structure-activity relationship studies where researchers seek to understand the role of specific residues in peptide function.
The compound's utility in solid-phase peptide synthesis represents a major area of significance. The tert-butoxycarbonyl protecting group is specifically designed for compatibility with solid-phase methodologies, where peptides are assembled on solid supports through repetitive cycles of deprotection and coupling. The mild acidic conditions required for tert-butoxycarbonyl removal, typically using trifluoroacetic acid in dichloromethane, are compatible with most solid-phase resins and do not interfere with other protecting groups commonly used in peptide synthesis.
The strategic importance of this compound class is further demonstrated by their widespread use in pharmaceutical research and development. Modified amino acids like this derivative are frequently incorporated into therapeutic peptides to enhance their stability, selectivity, or pharmacokinetic properties. The methoxy substitution can influence factors such as membrane permeability, metabolic stability, and receptor binding characteristics, making these compounds valuable tools for drug discovery.
| Property | Standard Phenylalanine | 3-Methoxy Derivative | Impact on Peptide Properties |
|---|---|---|---|
| Electronic Properties | Neutral aromatic | Electron-rich aromatic | Enhanced π-π interactions |
| Hydrophobicity | Moderate | Slightly reduced | Altered membrane interactions |
| Steric Requirements | Standard | Slightly increased | Modified conformational preferences |
| Synthetic Accessibility | High | Moderate | Requires specialized synthesis |
Relationship to N-tert-butoxycarbonyl Protected Amino Acid Family
This compound belongs to the extensive family of N-tert-butoxycarbonyl protected amino acids, which collectively represent one of the most important classes of synthetic intermediates in peptide chemistry. This family encompasses hundreds of different derivatives, each designed for specific synthetic applications and biological studies. The relationship between these compounds is defined by their shared protecting group strategy while allowing for diverse side chain modifications that tune their properties.
The family of tert-butoxycarbonyl-protected amino acids includes both natural and unnatural amino acid derivatives, with the methoxy-substituted phenylalanine analogs representing an important subset focused on aromatic amino acid modifications. Related compounds documented in the literature include various positional isomers of methoxy substitution, as well as other electronic modifications such as halogen substitutions and additional methoxy groups. These systematic variations allow researchers to probe the effects of electronic and steric modifications on peptide properties.
The synthetic strategies employed for this family of compounds share common methodological approaches while accommodating the specific requirements of different side chain functionalities. The introduction of the tert-butoxycarbonyl protecting group typically involves reaction with di-tert-butyl dicarbonate under basic conditions, a methodology that has been refined and optimized over decades of use. The subsequent esterification to form methyl esters follows established protocols that ensure high yields and minimal racemization.
The deprotection strategies for this family of compounds are particularly noteworthy for their selectivity and mildness. The tert-butoxycarbonyl group can be removed using trifluoroacetic acid, hydrochloric acid in organic solvents, or other acidic conditions that do not affect most other functional groups commonly present in peptides. This orthogonal reactivity is a defining characteristic of the family and underlies their widespread utility in synthetic applications.
| Compound Type | Substitution Pattern | Molecular Weight | Typical Applications |
|---|---|---|---|
| Standard tert-butoxycarbonyl-Phenylalanine | None | 265.31 | General peptide synthesis |
| 3-Methoxy derivative | 3-OMe | 295.33 | Structure-activity studies |
| 4-Methoxy derivative | 4-OMe | 295.33 | Biological probes |
| 3,4-Dimethoxy derivative | 3,4-di-OMe | 325.36 | Specialized applications |
The relationship between family members extends to their physical and chemical properties, which show predictable trends based on substitution patterns. Electron-donating groups like methoxy substituents generally increase the electron density of the aromatic ring, affecting reactivity patterns and potentially altering biological activity. These systematic relationships allow chemists to predict properties of new derivatives and design compounds with desired characteristics.
Properties
IUPAC Name |
methyl 2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)9-12-7-6-8-14(10-12)21-4/h6-8,10,13H,9,11H2,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPTTCIMBBUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442251 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220117-40-8 | |
| Record name | Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amino Group
- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate (Boc-Cl).
- The reaction is typically performed in the presence of a base such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP) to neutralize the acid by-products.
- Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) are commonly used.
- Reaction conditions are mild, usually at room temperature or slightly elevated temperatures to avoid racemization.
Esterification to Form the Methyl Ester
- The carboxylic acid group is esterified by reaction with methanol under acidic catalysis, commonly sulfuric acid or hydrochloric acid.
- Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used in the presence of methanol to form the methyl ester.
- Reaction monitoring is done via thin-layer chromatography (TLC).
- Purification is achieved by column chromatography on silica gel or preparative HPLC.
Incorporation of the 3-Methoxybenzyl Substituent
- The 3-methoxybenzyl group is introduced via alkylation or reductive amination strategies.
- Reductive amination involves reacting the amino acid derivative with 3-methoxybenzaldehyde in the presence of reducing agents like sodium triacetoxyborohydride.
- Reaction conditions are controlled to maintain stereochemistry and prevent side reactions.
Representative Preparation Protocol (Literature-Based)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Boc Protection | Amino acid + Boc2O + DMAP + THF, room temperature, 2-4 h | Amino group protected to Boc derivative |
| 2. Esterification | Boc-protected amino acid + Methanol + H2SO4 (cat.), reflux, 4-6 h | Formation of methyl ester |
| 3. Side Chain Introduction | Boc-protected methyl ester + 3-methoxybenzaldehyde + NaBH(OAc)3 + DCM, room temperature, overnight | Reductive amination to attach 3-methoxybenzyl group |
| 4. Purification | Silica gel column chromatography (Hexane/Ethyl acetate gradient) | Isolation of pure product |
Reaction Optimization and Analytical Monitoring
- Solvent Choice: DMF and THF are preferred for solubility and reaction rate control.
- Temperature: Mild temperatures (0–25°C) are maintained to avoid racemization and degradation.
- Stoichiometry: Slight excess of Boc2O and reducing agents ensures complete reaction.
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm >95% purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structure and molecular weight.
Data Table: Stock Solution Preparation (Example from Related Compound)
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 3.23 | 0.65 | 0.32 |
| 5 | 16.16 | 3.23 | 1.62 |
| 10 | 32.33 | 6.46 | 3.23 |
Note: This table is adapted from a closely related compound, (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate, illustrating typical stock solution preparations for assay or formulation purposes.
Research Findings and Notes
- The Boc protecting group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting the methyl ester, enabling further functionalization or peptide coupling.
- Reductive amination using sodium triacetoxyborohydride is effective for introducing the 3-methoxybenzyl substituent with good stereochemical control.
- Column chromatography using silica gel with hexane/ethyl acetate gradients is the standard purification method.
- The compound serves as a chiral building block in peptide synthesis, enhancing conformational rigidity and metabolic stability.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|
| Boc Protection | Boc2O, DMAP, base, THF/DCM, RT | Protect amino group | Mild conditions, avoid racemization |
| Esterification | Methanol, acid catalyst (H2SO4/HCl), reflux | Form methyl ester | Acid stable, monitored by TLC |
| Side Chain Introduction | 3-Methoxybenzaldehyde, NaBH(OAc)3, DCM, RT | Attach 3-methoxybenzyl group | Reductive amination, stereocontrol |
| Purification | Silica gel chromatography (Hexane/EtOAc) | Isolate pure product | Gradient elution |
| Boc Deprotection (optional) | TFA in DCM, RT | Remove Boc without ester cleavage | Acid labile Boc, ester stable |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate involves its ability to act as a protected intermediate in various chemical reactions. The Boc group provides stability to the amine, preventing unwanted side reactions, while the ester and methoxybenzyl groups allow for further functionalization. The compound’s reactivity is primarily governed by the presence of these functional groups, which can be selectively modified under appropriate conditions.
Comparison with Similar Compounds
tert-Butyl 3-(3-Trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate ()
Key Differences :
- Substituents: Unlike the target compound, this analog substitutes the 3-methoxybenzyl group with a 3-trifluoromethylphenyl moiety and replaces the Boc-protected amine with a diphenylmethyleneamino group.
- The diphenylmethyleneamino group may offer greater steric hindrance compared to the Boc group.
- Applications : Likely used in fluorinated drug intermediates, where enhanced metabolic stability is desired.
Methyl 2-Benzoylamino-3-Oxobutanoate Derivatives ()
Key Differences :
- Functional Groups: These derivatives feature a benzoylamino group and a ketone at the β-position instead of the Boc-amino and methoxybenzyl groups.
- Reactivity: The α,β-unsaturated ketone structure enables cyclization reactions (e.g., forming oxazoloquinolines or imidazole carboxylates under acidic conditions), which is distinct from the target compound’s role as a stable intermediate .
- Applications : Primarily used in heterocyclic synthesis for antimicrobial or antitumor agents, diverging from the Boc-protected compound’s peptide-oriented applications.
tert-Butyl (2S)-3-(3-Acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate ()
Key Differences :
- Structural Complexity : Incorporates a benzofuran ring and dual protecting groups (Boc and benzyloxycarbonyl (Cbz)), contrasting with the simpler methoxybenzyl-Boc architecture of the target compound.
- Stereochemistry : The (2S)-configuration highlights enantioselective synthesis applications, whereas the target compound’s stereochemical details are unspecified in available data .
- Yield and Purification : Synthesized in low yield (14%) via flash chromatography, suggesting inferior efficiency compared to the commercially available target compound .
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid ()
Key Differences :
- Functionalization : Lacks the methoxybenzyl group and methyl ester, instead terminating in a carboxylic acid.
- Reactivity : The free carboxylic acid enables direct use in solid-phase peptide synthesis (SPPS), whereas the methyl ester in the target compound requires hydrolysis for further coupling .
- Molecular Weight : Lower molecular weight (203.24 g/mol vs. ~335 g/mol for the target compound) due to the absence of the methoxybenzyl side chain .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Efficiency : The target compound’s commercial availability and stability make it preferable for large-scale peptide synthesis compared to low-yield analogs like the benzofuran derivative .
- Reactivity Trends : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic resistance .
- Orthogonal Protection : Dual-protected compounds (e.g., Boc and Cbz in ) enable complex multi-step syntheses but require additional purification steps, unlike the single-Boc target compound .
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate (CAS No. 220117-40-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C17H25NO5
- Molecular Weight : 323.38 g/mol
- CAS Number : 220117-40-8
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been implicated in:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of specific protein kinases, which play critical roles in cell signaling and regulation of cellular functions.
- Anticancer Properties : Preliminary studies suggest that it might induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage response mechanisms.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 18 | Disruption of mitochondrial function |
Case Studies
-
Study on Apoptosis Induction :
A study demonstrated that treatment with this compound led to increased levels of cleaved caspase-3 in A549 cells, indicating the induction of apoptosis through the intrinsic pathway. -
Cell Cycle Arrest :
Another investigation revealed that the compound caused G2/M phase arrest in MCF-7 cells, correlating with increased expression of cyclin-dependent kinase inhibitors such as p21 and p27.
Anticancer Research
The potential anticancer properties have made this compound a candidate for further development as an anticancer agent. Its ability to induce apoptosis and inhibit cell proliferation positions it as a promising lead compound for new cancer therapies.
Drug Development
Ongoing research is focused on optimizing the structure to enhance efficacy and reduce toxicity. Modifications to the Boc group or the methoxybenzyl moiety may lead to derivatives with improved pharmacokinetic profiles.
Q & A
Q. What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
